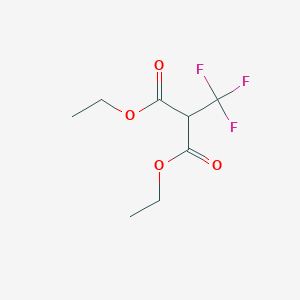![molecular formula C11H9FN2OS B6147165 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine CAS No. 454182-08-2](/img/no-structure.png)
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine (3-FSPM) is a novel compound that has recently been studied for its potential applications in the field of synthetic organic chemistry. 3-FSPM has been studied for its ability to act as a catalyst in organic synthesis, as well as its potential use in the treatment of certain diseases.
科学的研究の応用
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine has been studied for its potential applications in the field of synthetic organic chemistry. It has been used as a catalyst in a variety of reactions, including the synthesis of heterocyclic compounds, the synthesis of polymers, and the synthesis of pharmaceuticals. In addition, 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine has been studied for its potential use in the treatment of certain diseases, such as cancer.
作用機序
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine is believed to act as a catalyst in organic synthesis by promoting the formation of covalent bonds between molecules. This is accomplished by forming a complex between the reactants and the catalyst, which then facilitates the formation of the desired product. In addition, 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine is believed to act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical pathways.
Biochemical and Physiological Effects
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in the treatment of cancer.
実験室実験の利点と制限
The use of 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine in laboratory experiments has several advantages. It is a highly efficient catalyst, and it can be used in a variety of reactions. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, it is not suitable for use in reactions with highly reactive or unstable compounds, and it can be toxic in high concentrations.
将来の方向性
The potential applications of 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine are still being explored. Future studies could focus on its use as a catalyst in the synthesis of pharmaceuticals and other compounds, as well as its potential use in the treatment of diseases such as cancer. In addition, further research could be conducted to explore its potential effects on biochemical and physiological processes. Finally, more research could be conducted to determine the optimal conditions for its use in laboratory experiments.
合成法
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine can be synthesized via a two-step process involving the reaction of 4-fluorophenylsulfonyl chloride and 6-methoxypyridazine in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at a temperature of 0°C to obtain a yield of approximately 80%. The reaction is highly efficient and can be completed in a short amount of time.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine involves the reaction of 4-fluorobenzenethiol with 3,6-dimethoxy-1,2-diazine in the presence of a suitable catalyst.", "Starting Materials": [ "4-fluorobenzenethiol", "3,6-dimethoxy-1,2-diazine" ], "Reaction": [ "Step 1: Dissolve 4-fluorobenzenethiol (1.0 equiv) and 3,6-dimethoxy-1,2-diazine (1.1 equiv) in a suitable solvent such as dichloromethane.", "Step 2: Add a suitable catalyst such as triethylamine (1.2 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Monitor the progress of the reaction by TLC or HPLC.", "Step 4: Once the reaction is complete, extract the product with a suitable solvent such as ethyl acetate.", "Step 5: Purify the product by column chromatography or recrystallization to obtain 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine as a white solid." ] } | |
CAS番号 |
454182-08-2 |
製品名 |
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine |
分子式 |
C11H9FN2OS |
分子量 |
236.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



